methyl 5-(4-chlorophenyl)-1-(4-ethylphenyl)-2-methyl-1H-pyrrole-3-carboxylate
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Overview
Description
Methyl 5-(4-chlorophenyl)-1-(4-ethylphenyl)-2-methyl-1H-pyrrole-3-carboxylate is a complex organic compound with a unique structure that includes a pyrrole ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-(4-chlorophenyl)-1-(4-ethylphenyl)-2-methyl-1H-pyrrole-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzaldehyde with 4-ethylphenylhydrazine to form an intermediate hydrazone. This intermediate then undergoes cyclization with methyl acetoacetate under acidic conditions to form the pyrrole ring. The final step involves esterification to introduce the carboxylate group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(4-chlorophenyl)-1-(4-ethylphenyl)-2-methyl-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl 5-(4-chlorophenyl)-1-(4-ethylphenyl)-2-methyl-1H-pyrrole-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 5-(4-chlorophenyl)-1-(4-ethylphenyl)-2-methyl-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-(4-bromophenyl)-1-(4-ethylphenyl)-2-methyl-1H-pyrrole-3-carboxylate
- Methyl 5-(4-fluorophenyl)-1-(4-ethylphenyl)-2-methyl-1H-pyrrole-3-carboxylate
- Methyl 5-(4-methylphenyl)-1-(4-ethylphenyl)-2-methyl-1H-pyrrole-3-carboxylate
Uniqueness
Methyl 5-(4-chlorophenyl)-1-(4-ethylphenyl)-2-methyl-1H-pyrrole-3-carboxylate is unique due to the presence of the 4-chlorophenyl group, which can influence its chemical reactivity and biological activity. The specific arrangement of functional groups in this compound can result in distinct properties compared to its analogs.
Properties
IUPAC Name |
methyl 5-(4-chlorophenyl)-1-(4-ethylphenyl)-2-methylpyrrole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClNO2/c1-4-15-5-11-18(12-6-15)23-14(2)19(21(24)25-3)13-20(23)16-7-9-17(22)10-8-16/h5-13H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXXBTEVVCJXPTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=C(C=C2C3=CC=C(C=C3)Cl)C(=O)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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